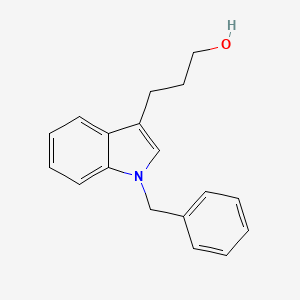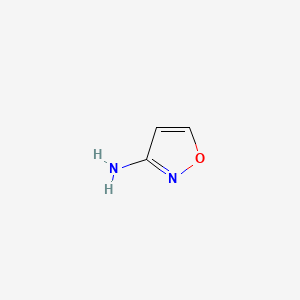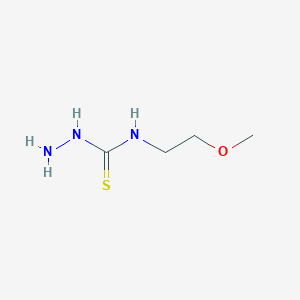
3-(1-benzyl-1H-indol-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-benzyl-1H-indol-3-yl)propan-1-ol”, also known as BIP, is a chemical compound that has gained significant attention due to its potential applications in various fields of research and industry. It has a molecular weight of 265.35 .
Molecular Structure Analysis
The InChI code for “3-(1-benzyl-1H-indol-3-yl)propan-1-ol” is1S/C18H19NO/c20-12-6-9-16-14-19 (13-15-7-2-1-3-8-15)18-11-5-4-10-17 (16)18/h1-5,7-8,10-11,14,20H,6,9,12-13H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“3-(1-benzyl-1H-indol-3-yl)propan-1-ol” is a solid at room temperature . It has a molecular weight of 265.35 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
The indole moiety of 3-(1-benzyl-1H-indol-3-yl)propan-1-ol is a common structure found in many pharmacologically active compounds. This compound can be used as a precursor for synthesizing various drugs, particularly those targeting the central nervous system. Its structural similarity to tryptophan could make it a candidate for developing serotonin receptor modulators .
Antiviral Agents
Indole derivatives have shown promise as antiviral agents. The compound’s ability to bind with high affinity to multiple receptors could be leveraged to develop new derivatives with potent antiviral activities, including against influenza and Coxsackie B4 virus .
Anticancer Applications
The benzyl group attached to the indole nucleus may be modified to create new molecules with potential anticancer properties. These derivatives can be designed to target specific pathways involved in cancer cell proliferation and survival .
Neuroprotective Therapies
Due to its structural features, 3-(1-benzyl-1H-indol-3-yl)propan-1-ol could be investigated for neuroprotective effects. It may serve as a lead compound for the development of treatments for neurodegenerative diseases by modulating neuroreceptors or protecting neural tissue from oxidative stress .
Anti-inflammatory Agents
The indole core is known for its anti-inflammatory properties. This compound could be utilized in the synthesis of new anti-inflammatory drugs that can help in the treatment of chronic inflammatory diseases .
Antioxidant Research
Compounds with an indole structure are often powerful antioxidants. This particular compound could be studied for its efficacy in scavenging free radicals, potentially contributing to the prevention of diseases caused by oxidative stress .
Antimicrobial and Antitubercular Activity
Research into indole derivatives has revealed their potential in combating various microbial infections. This compound could be explored for its antimicrobial and antitubercular activities, possibly leading to new treatments for resistant strains of bacteria .
Chemical Biology and Enzyme Inhibition
Indole derivatives can act as enzyme inhibitors, affecting various biological pathways. This compound could be used in chemical biology studies to understand enzyme mechanisms or as a scaffold for developing new enzyme inhibitors with therapeutic applications .
Wirkmechanismus
Target of Action
Similar indole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that similar compounds have been found to bind to the colchicine binding site of tubulin , which could potentially disrupt microtubule dynamics and inhibit cell division.
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines , suggesting that 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol could potentially have similar effects.
Eigenschaften
IUPAC Name |
3-(1-benzylindol-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-12-6-9-16-14-19(13-15-7-2-1-3-8-15)18-11-5-4-10-17(16)18/h1-5,7-8,10-11,14,20H,6,9,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPQJRUTRYGKPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366021 |
Source


|
| Record name | 3-(1-benzyl-1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644275 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1-benzyl-1H-indol-3-yl)propan-1-ol | |
CAS RN |
29957-93-5 |
Source


|
| Record name | 3-(1-benzyl-1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)








